molecular formula C26H24FNO B1387596 (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-39-2

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B1387596
M. Wt: 385.5 g/mol
InChI Key: PJNACIYIFHTDCK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings), and a fluorophenyl group (a phenyl group with a fluorine atom attached). These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the pyrrole ring, followed by the attachment of the naphthalene and fluorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole, naphthalene, and fluorophenyl groups. The exact structure would need to be confirmed by spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrrole, naphthalene, and fluorophenyl groups. Pyrrole rings can undergo a variety of reactions, including electrophilic substitution and oxidation .

Scientific Research Applications

For more details, you can refer to the research article on 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole here. Additionally, another study discusses the synthesis of related compounds from dipyrrinones .

properties

IUPAC Name

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNACIYIFHTDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658825
Record name [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

CAS RN

914458-39-2
Record name [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER93KF8CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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